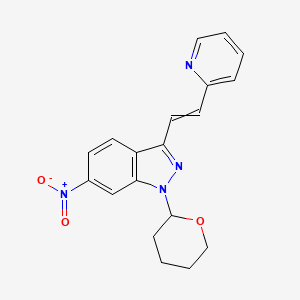![molecular formula C23H22ClN3O5S B13405048 5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)
5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide is an organic compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the production of glyburide, a medication used to treat type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-aminophenyl)ethylamine to form the amide. Finally, the phenylcarbamoylsulfamoyl group is introduced through a reaction with phenyl isocyanate and sulfamic acid .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an intermediate in the synthesis of glyburide, it plays a crucial role in the development of antidiabetic drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide involves its interaction with specific molecular targets. In the case of glyburide synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Glyburide works by stimulating the release of insulin from pancreatic beta cells, thereby lowering blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is structurally similar and also serves as an intermediate in pharmaceutical synthesis.
4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: Another related compound with similar applications in the synthesis of glyburide.
Uniqueness
5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide is unique due to its specific functional groups that allow for targeted chemical reactions. Its role as an intermediate in the synthesis of glyburide highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C23H22ClN3O5S |
|---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C23H22ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h2-12,15H,13-14H2,1H3,(H,25,28)(H2,26,27,29) |
InChI Key |
OPIKUGZDONZWIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


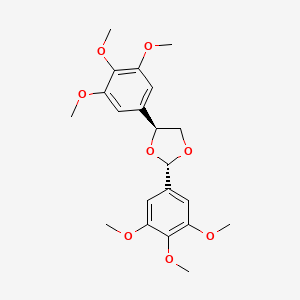
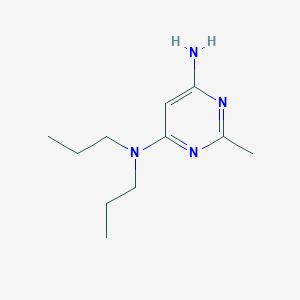
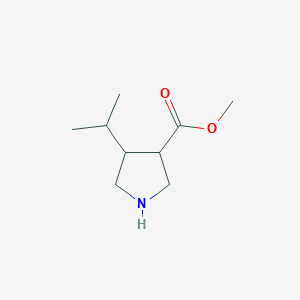
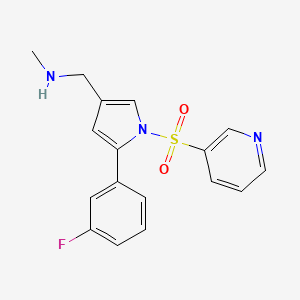

![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)
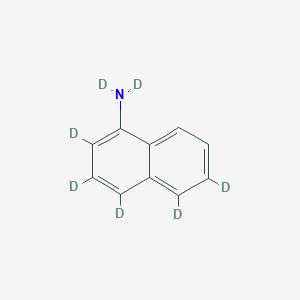
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)


![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)


